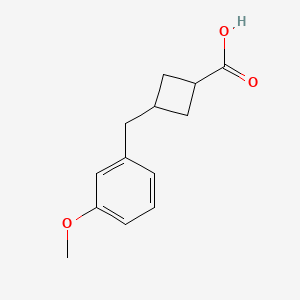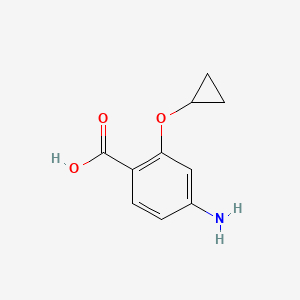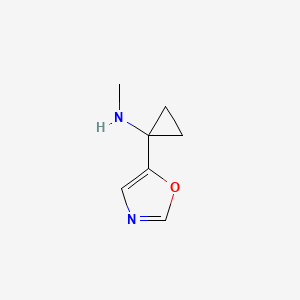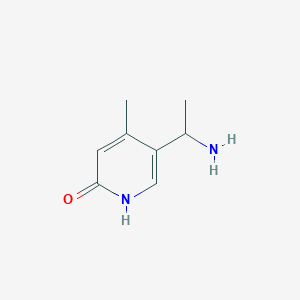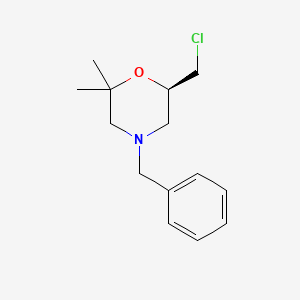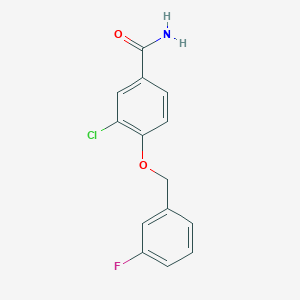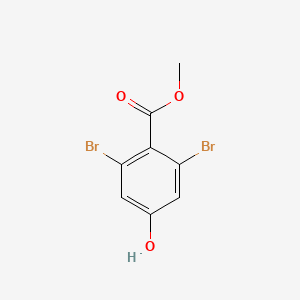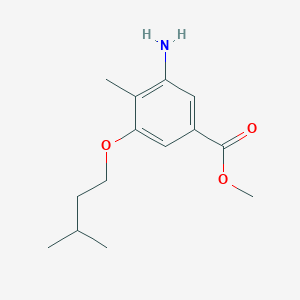
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the reaction of cuprous bromide with hydrogen bromide at elevated temperatures (100-130°C) to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl ethanones can be formed.
Oxidation Products: Oxidation of the ethanone group can lead to the formation of carboxylic acids.
Reduction Products: Reduction of the ethanone group can result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Disrupting Cell Membranes: Interacting with lipid bilayers and altering membrane permeability.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone can be compared with other halogenated phenyl ethanones, such as:
- 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone
- 1-(2-Bromo-5-fluorophenyl)ethanone
- 1-(3-Chloro-4-fluorophenyl)ethanone
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H5BrClFO |
|---|---|
Molekulargewicht |
251.48 g/mol |
IUPAC-Name |
1-(3-bromo-2-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 |
InChI-Schlüssel |
WTAJDYDVUKYIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


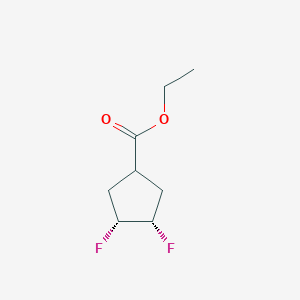
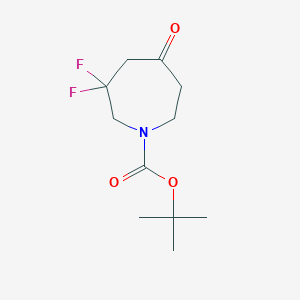
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
